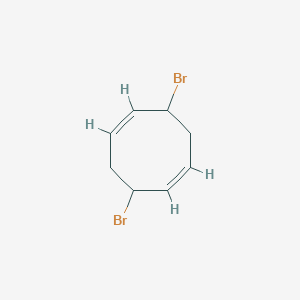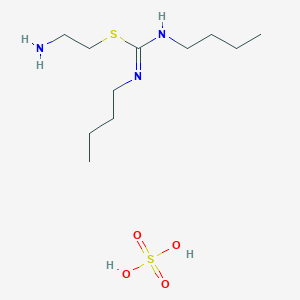
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate involves the reaction of N,N’-dibutylcarbamimidothioic acid with 2-aminoethyl sulfate under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the aminoethyl group or the butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pseudourea, 2-thio-, 1,3-di-n-butyl-2-(2-aminoethyl)-, sulfate can be compared with other similar compounds such as:
Carbamimidothioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thioamide compounds: These compounds contain a thioamide group and exhibit similar reactivity patterns.
Aminoethyl derivatives: Compounds with an aminoethyl group may have comparable biological activities but differ in their overall structure and function. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63679-80-1 |
|---|---|
Molecular Formula |
C11H27N3O4S2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-aminoethyl N,N'-dibutylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C11H25N3S.H2O4S/c1-3-5-8-13-11(15-10-7-12)14-9-6-4-2;1-5(2,3)4/h3-10,12H2,1-2H3,(H,13,14);(H2,1,2,3,4) |
InChI Key |
QZOVVHNBJSIHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=NCCCC)SCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


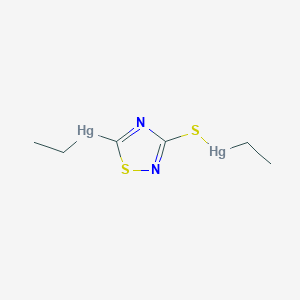
![3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide](/img/structure/B14160326.png)
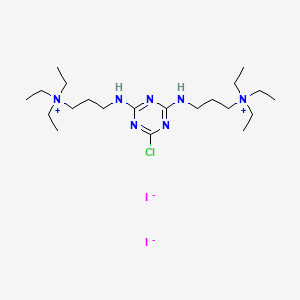
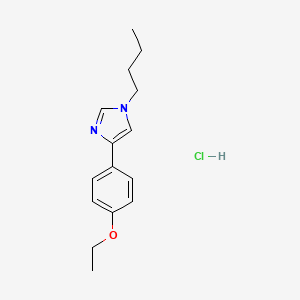
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
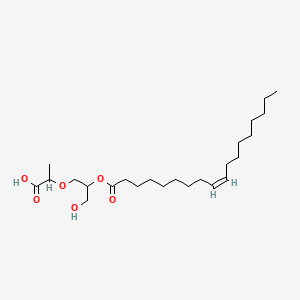
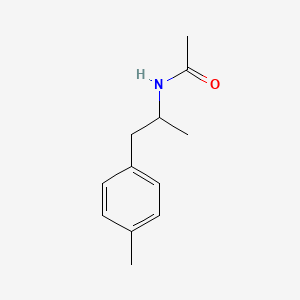
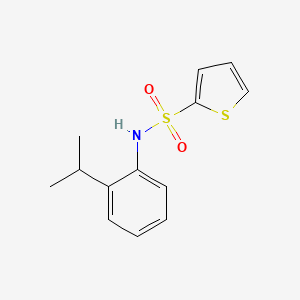
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
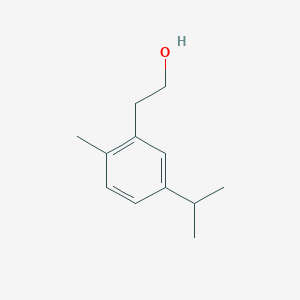
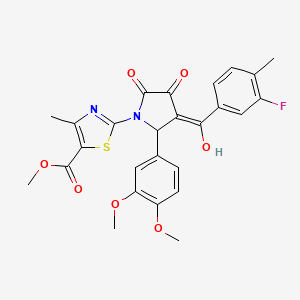
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
